molecular formula C22H17N3O4S B2567488 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 1021082-22-3

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2567488
CAS No.: 1021082-22-3
M. Wt: 419.46
InChI Key: IYCAUYYZNYBSTQ-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yloxy moiety , a thiazolo[5,4-b]pyridin-2-yl moiety , and a propanamide group. The benzo[d][1,3]dioxol-5-yloxy group is a common motif in organic chemistry and is found in many bioactive molecules . The thiazolo[5,4-b]pyridin-2-yl group is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yloxy and thiazolo[5,4-b]pyridin-2-yl groups, as well as the propanamide group. These groups could potentially engage in various intermolecular interactions, contributing to the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-deficient nature of the thiazolo[5,4-b]pyridin-2-yl group and the electron-rich nature of the benzo[d][1,3]dioxol-5-yloxy group . This could potentially make the compound a participant in various types of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzo[d][1,3]dioxol-5-yloxy and thiazolo[5,4-b]pyridin-2-yl groups could contribute to its solubility, stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Properties

  • Variability in Chemistry : Research has explored the variability in the chemistry and properties of compounds similar to the one , focusing on their preparation procedures, properties, and the formation of complex compounds. This work has identified promising areas for further investigation, including analogues currently unknown (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Activities

  • Optoelectronic Materials : Studies have highlighted the use of quinazolines and pyrimidines, which share structural similarities with the compound , in the creation of novel optoelectronic materials. These compounds are being explored for their potential in electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

  • Antioxidant and Anti-inflammatory Agents : Research into benzofused thiazole derivatives, which are structurally related, has shown promise in the development of alternative antioxidant and anti-inflammatory agents. This work emphasizes the therapeutic potential of these compounds (Raut et al., 2020).

Methodological Advances in Chemical Synthesis

  • Synthetic Utilities : Reviews and studies have been conducted on the synthetic approaches to creating compounds with similar structures, focusing on their methodological aspects and potential applications in medicinal chemistry (Ibrahim, 2011).

Potential for Drug Development

  • CNS Acting Drugs : Research has identified functional chemical groups within compounds like the one that may serve as lead molecules for the synthesis of Central Nervous System (CNS) acting drugs. This highlights the compound's potential relevance in developing treatments for CNS disorders (Saganuwan, 2017).

Future Directions

Future research on this compound could involve studying its synthesis, physical and chemical properties, and potential biological activities. Given the interesting structural features of this compound, it could be a promising candidate for further study .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-13(29-16-7-8-18-19(11-16)28-12-27-18)20(26)24-15-5-2-4-14(10-15)21-25-17-6-3-9-23-22(17)30-21/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCAUYYZNYBSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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